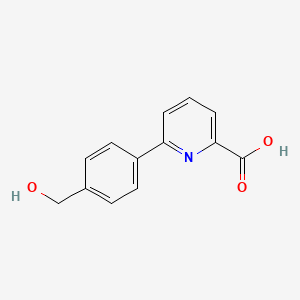

6-(4-Hydroxymethylphenyl)picolinic acid

Description

6-(4-Hydroxymethylphenyl)picolinic acid is a picolinic acid derivative featuring a hydroxymethyl (-CH2OH) substituent at the para position of the phenyl ring attached to the 6-position of the picolinic acid core. The hydroxymethyl group confers polarity, enhancing solubility and enabling further chemical modifications, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

6-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-4-6-10(7-5-9)11-2-1-3-12(14-11)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWZTAMQQBFATC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Picolinic Acid Activation and Benzyl Alcohol Coupling

Picolinic acid is activated using ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to form a reactive intermediate. For example, 4-bromobenzyl alcohol reacts with activated picolinic acid to yield 4-bromobenzyl picolinate, as demonstrated in a protocol by. Adapting this method, 4-(hydroxymethyl)benzyl alcohol could replace the brominated analog to form 4-(hydroxymethyl)benzyl picolinate. Key conditions include:

-

Reagents : Picolinic acid (1.2 equiv), EDCI (1.2 equiv), DMAP (0.1 equiv), DCM solvent.

-

Reaction Time : 16–24 hours at room temperature.

-

Workup : Chromatographic purification (e.g., silica gel with 30–50% ethyl acetate/hexanes).

This intermediate ester could undergo hydrolysis under acidic or basic conditions to yield the target carboxylic acid. However, this route requires careful optimization to prevent hydroxymethyl group degradation.

Copper-Catalyzed C–H Functionalization

Copper-mediated C–H amination or arylation offers a direct pathway for introducing aryl groups to the pyridine ring. A patent by describes bromopicolinic acid intermediates undergoing copper-catalyzed amination, suggesting adaptability for aryl coupling.

Ullmann-Type Coupling with Hydroxymethylphenylboronic Acid

6-Bromopicolinic acid reacts with 4-(hydroxymethyl)phenylboronic acid in the presence of copper(II) sulfate (CuSO₄) and a base (e.g., Hunig’s base). This method mirrors the amination of 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid using aqueous ammonia and CuSO₄:

-

Conditions : 100°C, 7 bar pressure, 2-hour reaction time.

-

Yield : ~70–80% after acidification (pH 1–2) and extraction with isopropyl acetate.

This approach avoids pre-functionalized esters and leverages the pyridine’s electron-deficient nature for regioselective coupling.

Electrophilic Aromatic Substitution

Electrophilic substitution on pre-functionalized pyridines provides an alternative route. Fluorination or hydroxylation methods, as detailed in, could be modified to introduce hydroxymethyl groups.

Fluorination-Mediated Hydroxymethylation

Picolinic acid derivatives undergo electrophilic fluorination followed by hydrolysis. For instance, nicotinic acid treated with fluorine gas (10% F₂/N₂) at 0°C yields hydroxylated products. Adapting this:

-

Fluorination : React 6-phenylpicolinic acid with F₂ gas to introduce a fluorinated intermediate.

-

Hydrolysis : Treat with HCl to replace fluorine with hydroxyl, followed by reduction (e.g., NaBH₄) to convert hydroxyl to hydroxymethyl.

This method risks over-fluorination and requires precise stoichiometric control.

Multi-Step Synthesis via Pyridine Ring Construction

Building the pyridine ring with pre-installed substituents ensures regiochemical precision. A Hantzsch-like synthesis using diketones and ammonia could incorporate the hydroxymethylphenyl group early.

Reductive Amination and Oxidation

A less direct but feasible approach involves reductive amination followed by oxidation:

-

Reductive Amination : Condense 6-amino-picolinic acid with 4-formylbenzyl alcohol to form a Schiff base.

-

Reduction : Use NaBH₄ to reduce the imine to a secondary amine.

-

Oxidation : Oxidize the hydroxymethyl group to carboxylic acid using KMnO₄ or CrO₃.

This route is limited by competing side reactions and low yields in the oxidation step.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Direct Coupling | EDCI, DMAP | 60–75% | Mild conditions, scalable | Ester hydrolysis side reactions |

| Copper Catalysis | CuSO₄, Hunig’s Base | 70–80% | Direct C–C bond formation | High pressure/temperature requirements |

| Electrophilic Substitution | F₂ gas, HCl | 50–65% | No pre-functionalized intermediates | Low regioselectivity, safety concerns |

| Ring Construction | β-Ketoesters, NH₃ | 40–55% | Regiochemical control | Multi-step, low overall yield |

| Reductive Amination | NaBH₄, KMnO₄ | 30–45% | Functional group tolerance | Over-oxidation, byproduct formation |

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxymethylphenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various electrophiles or nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-Hydroxymethylphenyl)picolinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 6-(4-Hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, synthetic methods, and physicochemical properties of analogous picolinic acid derivatives.

Substituent Diversity and Key Properties

Physicochemical and Functional Differences

- Polarity: The hydroxymethyl group increases water solubility compared to methyl (-CH3) but less than sulfonyl (-SO2CH3) or phosphonomethyl (-PO3H2) groups.

- Reactivity: The -CH2OH group can undergo oxidation (to -COOH or -CHO) or esterification, offering versatility in drug design. In contrast, sulfonyl and phosphonomethyl groups exhibit strong metal-binding properties, relevant to enzyme inhibition .

- Biological Activity: Carbamoyl and phosphonomethyl derivatives show promise as metallo-β-lactamase inhibitors, suggesting that the hydroxymethyl analog could be tailored for similar targets .

Q & A

Q. What are the recommended synthetic methodologies for 6-(4-Hydroxymethylphenyl)picolinic acid, and how can purity be optimized?

Answer: Synthesis typically involves functionalizing the picolinic acid core. For structurally similar compounds (e.g., 6-(Methylsulfonyl)picolinic acid), a multi-step approach is used:

- Step 1: React precursors (e.g., brominated picolinic acid derivatives) with hydroxymethylphenyl boronic acids via Suzuki coupling to introduce the aryl group .

- Step 2: Hydrolysis of protecting groups (e.g., methyl esters) using NaOH/THF, followed by HCl acidification to yield the carboxylic acid .

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improve purity (>95%). Monitor via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation:

- ¹H/¹³C NMR: Assign peaks for the hydroxymethylphenyl group (δ 4.6–5.2 ppm for –CH2OH) and carboxylic acid proton (broad peak at δ 12–13 ppm) .

- ESI-MS: Confirm molecular weight (e.g., [M+H]+ peak at m/z 244.1) .

- Purity Assessment:

Q. How do solvent choice and storage conditions affect the stability of this compound?

Answer:

- Solubility: Soluble in DMSO (≥50 mM), methanol, and aqueous buffers (pH >5). Avoid chloroform due to poor solubility .

- Storage: Store at –20°C in inert atmospheres (argon) to prevent oxidation of the hydroxymethyl group. Lyophilized powders retain stability for >12 months .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives?

Answer:

- Metal Chelation: The picolinic acid moiety binds transition metals (e.g., Zn²⁺, Fe³⁺), modulating metalloenzyme activity (e.g., matrix metalloproteinases) .

- Receptor Interactions: Hydroxymethylphenyl groups enhance lipophilicity, improving blood-brain barrier penetration for neuroprotective applications (e.g., inhibition of amyloid-β aggregation) .

- Comparative Data: Derivatives with fluorinated aryl groups show higher binding affinity but lower solubility, highlighting structure-activity trade-offs .

Q. How can researchers resolve contradictions in reported biological activities of picolinic acid derivatives?

Answer:

- Experimental Design:

- Dose-Response Studies: Test across a wide concentration range (nM–mM) to identify biphasic effects .

- Cell Line Validation: Use multiple models (e.g., primary neurons vs. immortalized lines) to confirm neuroprotective effects .

- Data Normalization: Account for batch-to-batch variability in compound purity using QC protocols (e.g., ≥98% purity via HPLC) .

Q. What are the applications of this compound in materials science?

Answer:

-

Coordination Polymers: Acts as a ligand for lanthanides (e.g., Eu³⁺, Tb³⁺) to design luminescent materials for sensors .

-

Catalysis: Anchors metal nanoparticles (e.g., Pd) via carboxylate groups for cross-coupling reactions .

-

Key Data:

Application Performance Metric Reference Luminescence Quantum yield: 15–20% Catalytic Activity Turnover frequency: 500 h⁻¹

Q. How does this compound compare to other picolinic acid derivatives in drug discovery?

Answer:

-

Comparative Analysis:

Compound Bioactivity Mechanism Picolinic Acid Immunomodulation Zinc chelation 6-Fluoropicolinic Acid Antiviral RNA polymerase inhibition This Compound Neuroprotection Amyloid-β disaggregation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.